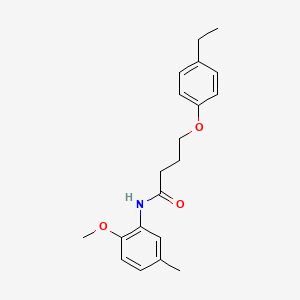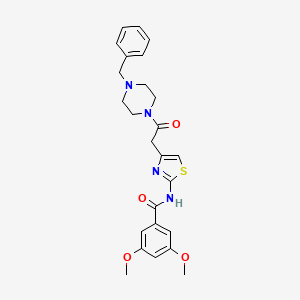
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C22H23ClN4O2 and its molecular weight is 410.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma Receptor Affinities and Antiproliferative Activity
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine and its derivatives have been investigated for their affinity towards sigma receptors. Specifically, derivatives with modifications on the piperidine ring have shown significant binding affinities and selectivities towards sigma(1) receptors. These compounds, notably those with mono-methyl or geminal dimethyl groups on the piperidine moiety, have demonstrated not only high potency but also good selectivity profiles relative to sigma(2) receptors and the Delta(8)-Delta(7) sterol isomerase site. Moreover, some of these compounds have exhibited antiproliferative activity against rat C6 glioma cells, suggesting potential applications in tumor research and therapy due to their sigma(1) antagonist activity (Berardi et al., 2005).
Analytical Determination in Consumer Products
The compound's structural analogues have been utilized in the development of analytical methods for determining aromatic amines, contaminants commonly found in consumer products such as hair dyes. The use of room temperature ionic liquids has improved the separation and quantification of these amines by liquid chromatography coupled to electrochemical detection. This advancement in analytical chemistry aids in the accurate and precise detection of potentially harmful substances in consumer products, ensuring safety and compliance with regulatory standards (Lizier & Zanoni, 2012).
Gastrointestinal Motility Enhancement
Benzamide derivatives related to N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine have shown promising results as serotonin 4 (5-HT(4)) receptor agonists. These compounds have the potential to enhance gastrointestinal motility, making them valuable for the treatment of various gastrointestinal disorders. However, challenges such as low bioavailability due to poor intestinal absorption rates have been identified, guiding further modifications to improve therapeutic efficacy (Sonda et al., 2003).
properties
IUPAC Name |
[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-14-6-8-16-20(26-15-7-9-19(29-2)18(23)12-15)17(13-24-21(16)25-14)22(28)27-10-4-3-5-11-27/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRZSJQSQCGWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Carbamoylethyl)sulfanyl]benzoic acid](/img/structure/B2711052.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2711057.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711060.png)

![(3R)-Spiro[1,2-dihydroindene-3,3'-morpholine]](/img/structure/B2711062.png)
![2-(2-Chlorophenyl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2711064.png)



![2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2711071.png)

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2711075.png)